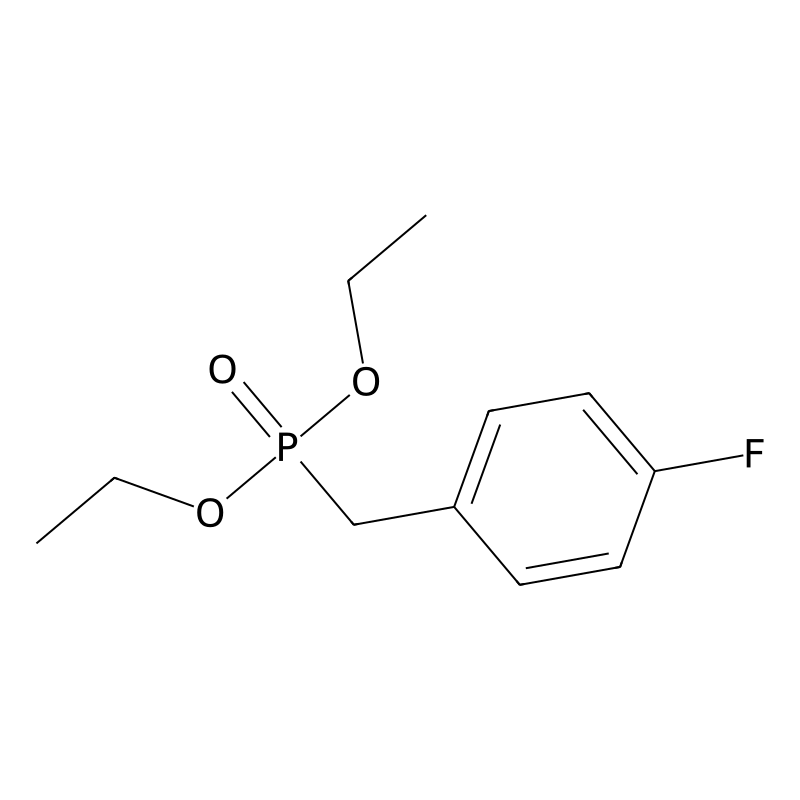Diethyl (4-Fluorobenzyl)phosphonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis: Building Block for Functional Molecules
Diethyl (4-Fluorobenzyl)phosphonate serves as a valuable building block in organic synthesis due to the presence of the (4-fluorobenzyl) and phosphonate functional groups. The fluorine atom offers unique reactivity and can be readily substituted with other functional groups, allowing the creation of diverse molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science [].
Here are some examples of its use in synthesis:
- Synthesis of fluorinated aromatic compounds: The presence of the fluorine group allows for selective reactions, leading to the synthesis of various fluorinated aromatic compounds with potential applications in drug discovery [].
- Preparation of phosphonate-containing molecules: The phosphonate group can be further modified to introduce various functionalities, enabling the synthesis of diverse phosphonate-containing molecules with potential applications in catalysis, medicine, and agriculture [].
Catalyst Development
The phosphonate group in Diethyl (4-Fluorobenzyl)phosphonate can be utilized for the development of novel catalysts. By modifying the structure of the molecule, researchers can tailor its properties to achieve specific catalytic activities.
For instance, studies have explored the use of Diethyl (4-Fluorobenzyl)phosphonate derivatives as catalysts for various reactions, including:
- C-C bond formation reactions: These reactions are crucial for the construction of complex organic molecules, and Diethyl (4-Fluorobenzyl)phosphonate derivatives have shown promise as catalysts for efficient C-C bond formation [].
- Hydrolysis reactions: The hydrolysis of various substrates is essential in several chemical processes, and modified forms of Diethyl (4-Fluorobenzyl)phosphonate have been explored for their potential as hydrolysis catalysts [].
Diethyl (4-Fluorobenzyl)phosphonate is classified as an organophosphorus compound. Its structure features a phosphorus atom bonded to two ethyl groups and one 4-fluorobenzyl group, which contributes to its unique properties. The presence of the fluorine atom enhances its reactivity and potential applications in medicinal chemistry and other fields .
- Skin and eye irritation: Wear appropriate personal protective equipment (PPE) like gloves and goggles during handling.
- Respiratory irritation: Avoid inhalation of vapors or aerosols.
- Environmental impact: Dispose of waste according to recommended protocols to minimize environmental contamination.
The chemical behavior of Diethyl (4-Fluorobenzyl)phosphonate includes typical reactions associated with phosphonates, such as hydrolysis, nucleophilic substitution, and coupling reactions. For example, it can undergo hydrolysis in the presence of water to form diethyl phosphonate and 4-fluorobenzyl alcohol. Additionally, it can participate in reactions with amines or alcohols to form corresponding phosphonamidates or phosphonates .
Diethyl (4-Fluorobenzyl)phosphonate exhibits significant biological activity, particularly in the context of drug development. Its structural features allow it to interact with various biological targets, potentially leading to effects on enzyme inhibition or modulation of biochemical pathways. Research indicates that compounds with similar structures may have applications in treating diseases such as cancer or neurodegenerative disorders due to their ability to influence cellular signaling pathways .
The synthesis of Diethyl (4-Fluorobenzyl)phosphonate typically involves the reaction of 4-fluorobenzyl chloride with diethyl phosphite under basic conditions. This method allows for the efficient formation of the desired phosphonate ester. Alternative methods may include variations in reaction conditions or the use of different solvents to optimize yield and purity .
This compound has various applications across different fields:
- Medicinal Chemistry: As a potential lead compound in drug discovery.
- Agricultural Chemistry: In the development of pesticides or herbicides.
- Material Science: As a precursor for synthesizing novel materials with specific properties.
Its unique structure makes it valuable for further research into its efficacy and safety in these applications .
Interaction studies involving Diethyl (4-Fluorobenzyl)phosphonate often focus on its binding affinity to biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, investigations into its inhibitory effects on certain enzymes may reveal insights into its role as a pharmacological agent .
Diethyl (4-Fluorobenzyl)phosphonate can be compared with several similar compounds based on their structural and functional characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl phenylphosphonate | C₁₁H₁₅O₄P | Lacks fluorine; used in similar applications |
| Diethyl (3-fluorobenzyl)phosphonate | C₁₁H₁₆F O₃P | Different fluorine position; alters reactivity |
| Diethyl (2-fluorobenzyl)phosphonate | C₁₁H₁₆F O₃P | Similar structure; potential for different biological activity |
These compounds share similarities in their phosphonate structure but differ in their substituent groups, which can significantly influence their reactivity and biological properties .








